Hexyl butyrate

Flavor Chemistry Sensory Science Odor Threshold

Formulators seeking authentic orchard fruit notes face substitution risk with more potent, irritating butyrate esters. Hexyl butyrate delivers a mild, green-apple-waxy character with a 250 µg/kg odor threshold-250× less potent than ethyl butyrate-enabling robust flavor delivery at up to 2 000 ppm without trigeminal irritation. For fine fragrance, it can be used at 8.0 % in the concentrate with 4-hour substantivity. · Safe for sensitive-skin applications; no trigeminal irritation at use levels · 98-100 % purity; natural-identical grade available · Bulk and research quantities shipped worldwide from multiple stocking points

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 2639-63-6
Cat. No. B1222595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl butyrate
CAS2639-63-6
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)CCC
InChIInChI=1S/C10H20O2/c1-3-5-6-7-9-12-10(11)8-4-2/h3-9H2,1-2H3
InChIKeyXAPCMTMQBXLDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Butyrate Procurement Overview


Hexyl butyrate (CAS 2639-63-6), also known as hexyl butanoate, is a C10 fatty acid ester with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol. It is a colorless to pale yellow liquid with a boiling point of 205–208 °C, density of 0.851 g/mL at 25 °C, and refractive index (n20/D) of 1.417 [1]. The compound occurs naturally in apples and yellow passion fruit and is one of the main volatile chemicals released by plant bugs (Lygus hesperus and Lygus lineolaris) when disturbed . Its odor profile is characterized as green, sweet, fruity, apple, waxy, and soapy with a taste suggestive of pineapple . The compound is widely used as a flavoring agent in food products and as a fragrance component in cosmetics and personal care items .

Why Hexyl Butyrate Cannot Be Substituted


The butyrate ester family exhibits substantial variability in sensory potency, chemesthetic threshold, and organoleptic nuance that precludes simple substitution. Differences in alkyl chain length alter not only odor detection thresholds—which can vary by orders of magnitude among butyrate esters—but also the chemesthetic (trigeminal irritation) response [1]. Furthermore, the specific green-apple-waxy character of hexyl butyrate occupies a distinct sensory space between the pear accent of hexyl acetate and the passionfruit emphasis of hexyl hexanoate [2]. Empirical evidence demonstrates that substituting hexyl butyrate with shorter-chain butyrate esters (e.g., butyl butyrate, ethyl butyrate) would fundamentally alter both the sensory experience and the chemesthetic safety profile of the final formulation. The quantitative evidence below substantiates why procurement specifications must target hexyl butyrate specifically rather than a generic butyrate ester.

Hexyl Butyrate Differentiation Evidence


Odor Threshold Differentiation

Hexyl butyrate exhibits an odor detection threshold of 250 μg/kg (ppb), which is 250-fold higher (less potent) than ethyl butyrate, whose threshold is 1 μg/kg [1]. This quantitative difference means that hexyl butyrate contributes to a flavor profile at substantially higher concentrations than its shorter-chain analog, enabling a more robust and less volatile flavor contribution in formulations. Additionally, butyl butyrate has a reported threshold of 100 μg/kg, placing hexyl butyrate at 2.5-fold lower potency [1].

Flavor Chemistry Sensory Science Odor Threshold Volatile Analysis

Chemesthetic Irritation Cut-Off

In a controlled psychophysical study of nine esters, a distinct cut-off in chemesthetic potency (pungency/irritation) was observed between butyl butyrate and hexyl butyrate [1]. Subjects were unable to localize which nostril was stimulated by hexyl butyrate at concentrations that produced detectable chemesthetic responses for butyl butyrate, indicating that hexyl butyrate fails to trigger trigeminal nerve irritation under the test conditions. The study noted that molecules beyond a certain size fail to trigger irritation, with hexyl butyrate falling on the non-irritating side of this structure-activity boundary [1].

Chemesthesis Sensory Irritation Trigeminal Response Safety Assessment

Sensory Profile Differentiation

Hexyl butyrate possesses a characteristic odor descriptor profile of 'fruity, banana, pineapple' with green, waxy, and soapy undertones, as established in multiple authoritative sources [1]. In direct comparison with other hexyl esters, hexyl butyrate lies 'in between' hexyl acetate (which accentuates pear) and hexyl hexanoate (which accentuates passionfruit) [2]. The flavor industry recognizes that all three esters share 'challenging fuzzy attributes' but serve distinct organoleptic functions, making them non-interchangeable [2].

Flavor Chemistry Sensory Evaluation Organoleptic Properties Flavor Formulation

Application-Specific Dosing Requirements

Industry flavor formulation guidance specifies distinct, application-dependent usage levels for hexyl butyrate that differ from those recommended for hexyl hexanoate [1]. For plum flavors, hexyl butyrate should be used at 2,000 ppm (0.2%) while hexyl hexanoate is recommended at 500 ppm—a 4-fold difference [1]. For apricot and nectarine, hexyl butyrate at 500 ppm is paired with hexyl hexanoate at 100 ppm (5-fold difference) [1]. In cherry flavors, hexyl butyrate at 100 ppm provides fresh fruit character [1]. These application-specific dosing ratios, codified in flavor industry practice and patent literature, confirm that hexyl butyrate is not fungible with other hexyl esters.

Flavor Formulation Dose-Response Flavor Creation Food Science

Hexyl Butyrate Application Scenarios


Apple & Stone Fruit Flavor Formulations

Hexyl butyrate at 1,000 ppm in apple and pear flavors, and at 500 ppm in apricot and nectarine formulations, provides the characteristic green-fruity apple character with waxy undertones that defines authentic orchard fruit profiles [1]. Its 250 μg/kg odor threshold—250-fold less potent than ethyl butyrate—allows formulators to use higher concentrations without overpowering the flavor, enabling robust, stable flavor delivery in finished products [2].

Plum & Cherry Flavor Development

For plum flavors, hexyl butyrate at 2,000 ppm should take the lead role, while cherry flavors benefit from 100 ppm addition to impart fresh fruit character [1]. The compound's fruity-banana-pineapple odor profile with green, waxy notes directly contributes to the depth and authenticity of these dark fruit flavors, as validated in patent-protected flavor compositions (e.g., US Patent 8,575,086) [3].

Fragrance & Personal Care Products

In fine fragrance applications, hexyl butyrate may be used up to 8.0% in the fragrance concentrate [4]. Critically, its established chemesthetic safety profile—it fails to trigger trigeminal irritation at concentrations where butyl butyrate is a potent irritant—makes it the preferred butyrate ester for products applied to sensitive skin or mucosal areas [5]. The compound's substantivity of 4 hours at 100% on a smelling strip provides predictable fragrance longevity .

Enzymatic Biocatalysis & Green Synthesis

Hexyl butyrate serves as a model substrate for enzymatic esterification research using immobilized lipases. Optimized synthesis conditions using Candida rugosa lipase immobilized on Diaion HP-20 have been established (28.7 ± 2.1 mg lipase/g support, hydrolytic activity 132.0 ± 2.5 U/g) [6]. Additionally, Lipozyme IM-77 from Rhizomucor miehei achieves 95.3% molar conversion under optimized conditions (8.3 h, 50 °C, 42.7% enzyme, 1.8:1 substrate molar ratio, 12.6% added water) [7]. These established enzymatic routes enable production of natural-identical hexyl butyrate that meets regulatory requirements for natural flavor labeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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